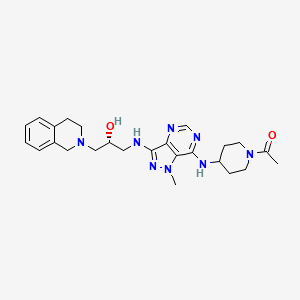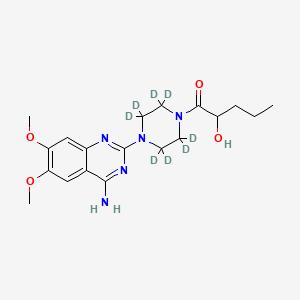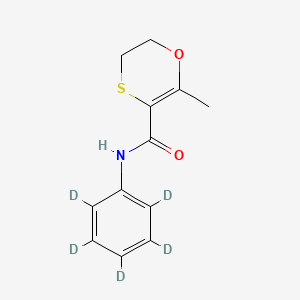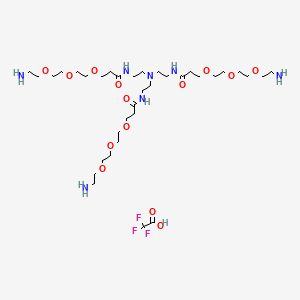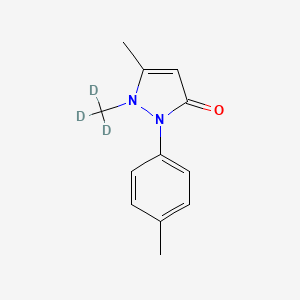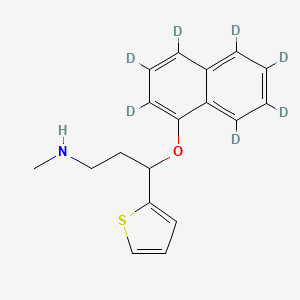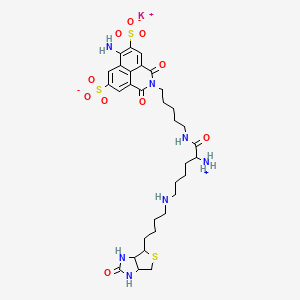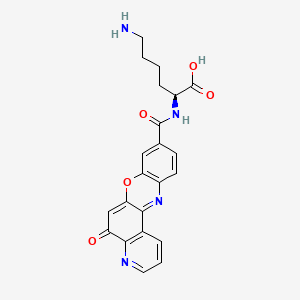
Antitumor agent-60
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-60 is a novel compound that has shown significant potential in the treatment of various cancers. It is part of a new generation of antitumor agents that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its unique mechanism of action and promising results in preclinical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-60 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of condensation reactions. This intermediate is then subjected to various functional group modifications to introduce the desired substituents. The final step involves purification and characterization of the compound to ensure its purity and structural integrity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are used to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less reactive species.
Substitution: This reaction involves the replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles, typically under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, depending on the reagents used.
Applications De Recherche Scientifique
Antitumor agent-60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing preclinical and clinical trials to evaluate its efficacy and safety in treating various cancers.
Industry: Potentially used in the development of new anticancer drugs and therapeutic formulations.
Mécanisme D'action
The mechanism of action of Antitumor agent-60 involves targeting specific molecular pathways that are critical for cancer cell survival. It binds to key proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation and induction of programmed cell death. The compound also modulates the activity of various signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.
Comparaison Avec Des Composés Similaires
Antitumor agent-60 is unique compared to other similar compounds due to its specific molecular targets and mechanism of action. Similar compounds include:
Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to cell death.
Paclitaxel: A natural product that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
While these compounds are effective in treating various cancers, this compound offers several advantages, including higher specificity for cancer cells and reduced toxicity to normal cells. This makes it a promising candidate for further development and clinical application.
Propriétés
Formule moléculaire |
C24H28O10S |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
5-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H28O10S/c1-30-17-13-20(32-3)18(21(14-17)33-4)10-11-35(28,29)15-16-8-9-19(31-2)22(12-16)34-24(27)7-5-6-23(25)26/h8-14H,5-7,15H2,1-4H3,(H,25,26)/b11-10+ |
Clé InChI |
VNTUUFKNTZWWHY-ZHACJKMWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OC(=O)CCCC(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


